molecular formula C12H16N2O2 B3308556 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile CAS No. 938368-56-0

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile

Cat. No.: B3308556
CAS No.: 938368-56-0
M. Wt: 220.27 g/mol
InChI Key: RCUCEBNAIPYRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile is a chemical compound with the molecular formula C12H16N2O2. It is known for its applications in various fields of scientific research, including medicinal chemistry and organic synthesis . This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and a methoxybenzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating strong potential for therapeutic applications in oncology .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness against both Gram-positive and Gram-negative bacteria.

2. Enzyme Inhibition

  • The compound is investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy against targeted enzymes .

3. Neurological Applications

  • Given its dimethylamino group, the compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. This aspect opens avenues for research into neuropharmacology and the treatment of mood disorders .

Case Studies

Study FocusFindingsReference
Anticancer EfficacyDemonstrated significant reduction in tumor growth in xenograft models using related compounds with similar structures.
Antimicrobial TestingShowed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression, leading to decreased cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as MARK4, highlights its potential in medicinal chemistry and drug development .

Biological Activity

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile, also known by its CAS number 1181458-59-2, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₂, and its structure features a methoxy group and a dimethylaminoethoxy substituent on a benzonitrile core. This unique configuration contributes to its biological activity through various interaction mechanisms with biological targets.

The compound's mechanism of action involves several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular responses and potential therapeutic effects.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it modulates the activity of key signaling molecules, which can lead to various physiological effects .
  • Receptor Interaction : The dimethylamino group allows for interactions with receptors, potentially altering their activity and leading to downstream effects in cellular processes .

Antiamoebic Activity

Recent studies have highlighted the potential of this compound as an antiamoebic agent. In vitro evaluations have demonstrated significant efficacy against Entamoeba histolytica, the causative agent of amoebic dysentery. The compound exhibited promising cytotoxicity profiles against various cancer cell lines, including lung cancer cells (A549), suggesting its dual action as both an antiamoebic and anticancer agent .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using the MTT assay across different cancer cell lines. The results indicated that it maintained better cell viability compared to traditional chemotherapeutics, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

  • In Vivo Studies : In animal models, the compound was administered at varying doses to evaluate its pharmacokinetics and therapeutic efficacy. Results indicated that at optimal dosages, it significantly reduced parasite loads in models of visceral leishmaniasis, showcasing its potential as a treatment option for parasitic infections .
  • Toxicological Assessments : Toxicological studies have shown that while the compound exhibits biological activity, it also poses risks such as acute toxicity when administered at high doses. Comprehensive evaluations are necessary to ensure safety in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-AmoebicEffective against Entamoeba histolytica with promising cytotoxicity
CytotoxicityBetter cell viability in A549 lung cancer cells compared to controls
Enzyme InhibitionModulates metabolic pathways through enzyme inhibition
Cellular SignalingAlters gene expression and signaling pathways

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14(2)6-7-16-11-5-4-10(9-13)8-12(11)15-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUCEBNAIPYRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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